molecular formula C12H14N2O B12587845 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- CAS No. 651314-59-9

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)-

Cat. No.: B12587845
CAS No.: 651314-59-9
M. Wt: 202.25 g/mol
InChI Key: IXXMZCBGCVQBMK-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- is a complex organic compound featuring a bicyclic structure with a nitrogen atom and an isoxazole ring. This compound is part of the azabicyclo family, known for their unique structural properties and significant potential in various scientific fields.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves multiple steps, starting with the preparation of the azabicyclo[2.2.2]octane core. This can be achieved through various synthetic routes, including:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often employing catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Azabicyclo[2.2.2]octane, 3-(5-isoxazolylethynyl)- lies in its specific structural features and the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

651314-59-9

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C12H14N2O/c1(2-12-3-6-13-15-12)11-9-14-7-4-10(11)5-8-14/h3,6,10-11H,4-5,7-9H2

InChI Key

IXXMZCBGCVQBMK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)C#CC3=CC=NO3

Origin of Product

United States

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